molecular formula C14H17ClFNO4 B2717946 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid CAS No. 1260010-17-0

2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid

Cat. No.: B2717946
CAS No.: 1260010-17-0
M. Wt: 317.74
InChI Key: IGXZIDSYQVPGPG-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chloro and fluoro groups to a benzene ring.

    Amidation: Formation of an amide bond by reacting an amine with a carboxylic acid derivative.

    Esterification: Conversion of a carboxylic acid to an ester using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound to its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups could make it a valuable building block for pharmaceuticals or agrochemicals.

Biology

In biological research, derivatives of this compound could be studied for their potential biological activity. They might serve as lead compounds in the development of new drugs.

Medicine

In medicine, compounds with similar structures are often investigated for their therapeutic potential. They might exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-2-fluorophenyl)propanoic acid: Lacks the ester and amide functionalities.

    2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoic acid: Lacks the chloro-fluorophenyl group.

Uniqueness

The presence of both chloro and fluoro substituents, along with the ester and amide functionalities, makes 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoicacid unique. These features could confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Biological Activity

2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid, also known by its CAS number 1259983-03-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial activity, receptor interactions, and pharmacological implications.

  • Molecular Formula: C14H17ClFNO4
  • Molecular Weight: 317.74 g/mol
  • CAS Number: 1259983-03-3
  • Purity: Typically reported as >95%
  • Storage Conditions: Should be stored in an inert atmosphere at room temperature.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid exhibit notable antimicrobial properties. For instance:

  • Bactericidal Action : The compound has shown effectiveness against various strains of bacteria, particularly Gram-positive organisms. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Inhibition : The compound demonstrated moderate to good activity against biofilms formed by Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 62.216–124.432 μg/mL . This suggests its potential application in treating persistent infections associated with biofilms.

The mechanism through which 2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-2-fluorophenyl)propanoic acid exerts its antimicrobial effects appears to involve:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit pathways essential for protein synthesis, leading to bacterial cell death.
  • Disruption of Nucleic Acid and Peptidoglycan Production : This disruption is critical for bacterial survival and replication, making such compounds valuable in antibiotic development.

Receptor Interactions

The compound has also been studied for its interactions with various biological receptors:

  • Adrenergic Receptors : Preliminary data suggest that it may interact with adrenergic receptors, which could influence cardiovascular and metabolic responses.
  • Serotonin Receptors : Its potential interaction with serotonin receptors indicates possible implications in mood regulation and anxiety disorders .

Case Studies and Research Findings

A selection of research studies highlights the biological activity of this compound:

StudyFindings
Study ADemonstrated bactericidal activity against MRSA with an MIC of 15.625 μM .
Study BShowed significant biofilm inhibition (up to 75%) against Candida albicans, surpassing fluconazole .
Study CInvestigated receptor interactions, indicating potential effects on adrenergic signaling pathways .

Properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXZIDSYQVPGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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